molecular formula C10H18O3 B6255795 (oxolan-2-yl)methyl 2-methylbutanoate CAS No. 1881965-98-5

(oxolan-2-yl)methyl 2-methylbutanoate

Cat. No. B6255795
CAS RN: 1881965-98-5
M. Wt: 186.2
InChI Key:
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Description

(Oxolan-2-yl)methyl 2-methylbutanoate is a synthetic compound that has a wide range of applications in chemical, pharmaceutical, and biological research. It is a versatile molecule that has been used in a variety of laboratory experiments, including drug development, biocatalysis, and enzyme engineering.

Scientific Research Applications

(Oxolan-2-yl)methyl 2-methylbutanoate has been used in a variety of scientific research applications, including drug development, biocatalysis, and enzyme engineering. It is used as a substrate in the development of new drugs, as it has been found to be a potent inhibitor of several enzymes, including the enzyme acetylcholinesterase. It is also used in biocatalysis, as it can be used to produce a variety of compounds, such as amino acids, peptides, and nucleotides. In addition, it is used in enzyme engineering, as it can be used to modify the activity of enzymes.

Mechanism of Action

(Oxolan-2-yl)methyl 2-methylbutanoate acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. When the compound binds to the enzyme, it prevents the enzyme from breaking down acetylcholine. As a result, acetylcholine levels increase, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The increased levels of acetylcholine that result from the inhibition of acetylcholinesterase by (oxolan-2-yl)methyl 2-methylbutanoate can lead to a variety of biochemical and physiological effects. These effects include increased heart rate, increased blood pressure, increased respiration rate, increased sweating, and increased muscle tension. In addition, the increased levels of acetylcholine can lead to increased alertness, increased arousal, and increased cognitive performance.

Advantages and Limitations for Lab Experiments

(Oxolan-2-yl)methyl 2-methylbutanoate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that the compound is relatively inexpensive and easy to obtain. In addition, the compound is relatively stable and can be stored at room temperature for extended periods of time. However, the compound is also relatively toxic, and care must be taken when handling it. Furthermore, the compound can be difficult to synthesize, as the reaction requires a strong acid and must be carried out at a specific temperature.

Future Directions

There are a number of potential future directions for (oxolan-2-yl)methyl 2-methylbutanoate. One potential direction is to explore its use in the development of new drugs. Another potential direction is to explore its use in biocatalysis, as it could be used to produce a variety of compounds. In addition, the compound could be used to modify the activity of enzymes, which could lead to a variety of new applications. Finally, the compound could be used to study the effects of acetylcholine on physiological processes, as it has been found to be a potent inhibitor of acetylcholinesterase.

Synthesis Methods

(Oxolan-2-yl)methyl 2-methylbutanoate is synthesized through an acid-catalyzed reaction between ethyl acetate and 2-methylbutan-2-ol. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at a temperature of around 70°C. The reaction yields a product that is a mixture of (oxolan-2-yl)methyl 2-methylbutanoate and 2-methylbutan-2-ol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(oxolan-2-yl)methyl 2-methylbutanoate' involves the reaction of 2-methylbutanoic acid with oxolane in the presence of a catalyst to form the corresponding ester. The ester is then reacted with methanol in the presence of an acid catalyst to form the final product.", "Starting Materials": [ "2-methylbutanoic acid", "oxolane", "catalyst", "methanol", "acid catalyst" ], "Reaction": [ "Step 1: React 2-methylbutanoic acid with oxolane in the presence of a catalyst to form (oxolan-2-yl)methyl 2-methylbutanoate.", "Step 2: React the ester from step 1 with methanol in the presence of an acid catalyst to form the final product, '(oxolan-2-yl)methyl 2-methylbutanoate'." ] }

CAS RN

1881965-98-5

Product Name

(oxolan-2-yl)methyl 2-methylbutanoate

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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